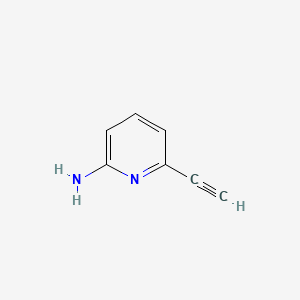

6-Ethynylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-4-3-5-7(8)9-6/h1,3-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJXVCPFQSXVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663789 | |

| Record name | 6-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173314-98-2 | |

| Record name | 6-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethynylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 6-Ethynylpyridin-2-amine

Abstract

6-Ethynylpyridin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique bifunctional nature, featuring a nucleophilic amino group and a versatile ethynyl moiety, allows for orthogonal chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the predominant synthetic methodology for this compound, focusing on the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and outline a full suite of characterization techniques required to validate the final product's identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this important chemical entity.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics.[1] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core for many bioactive molecules.[2] The strategic introduction of functional groups onto this core dictates its utility. This compound (C₇H₆N₂) presents a particularly valuable substitution pattern.

-

The Amino Group (C2): The primary amine at the 2-position serves as a potent nucleophile and a hydrogen bond donor. It is a common anchor point for building out molecular complexity, often via amidation or Buchwald-Hartwig amination reactions.[3]

-

The Ethynyl Group (C6): The terminal alkyne is a highly versatile functional handle. It is a cornerstone of palladium-catalyzed cross-coupling reactions (such as the Sonogashira reaction itself, allowing for further extension) and is the key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction.[4]

This orthogonal reactivity makes this compound a powerful intermediate for generating libraries of diverse compounds, particularly in the development of kinase inhibitors and other targeted therapeutics.[4]

Synthesis via Sonogashira Cross-Coupling

The most reliable and widely adopted method for synthesizing this compound is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[5] This reaction forges the key carbon-carbon bond between the sp²-hybridized carbon of the pyridine ring and the sp-hybridized carbon of the alkyne.

The general transformation starts from an appropriately halogenated precursor, typically 2-amino-6-bromopyridine or 2-amino-6-iodopyridine, which is coupled with a protected alkyne like trimethylsilylacetylene (TMSA). The TMS protecting group is advantageous as it prevents self-coupling of the terminal alkyne and is easily removed under mild conditions.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Sonogashira coupling proceeds via two interconnected catalytic cycles.

-

Palladium Cycle: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the 2-amino-6-halopyridine (Ar-X). This forms a Pd(II) intermediate.

-

Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine) to form a copper(I) acetylide intermediate. The base is crucial for deprotonating the alkyne.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.

Some modern protocols have been developed that are copper-free, but the dual Pd/Cu system remains a robust and widely used standard.[6]

Detailed Experimental Protocol

This protocol describes the synthesis of the TMS-protected intermediate followed by in-situ or subsequent deprotection.

Materials:

-

2-Amino-6-iodopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF), anhydrous

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Workflow Diagram:

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-6-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (or THF) to the flask, followed by anhydrous triethylamine (3.0 eq). Stir the resulting suspension.

-

Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the mixture at room temperature. A color change and slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours.[7][8] Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification of Intermediate: The crude residue contains 6-((trimethylsilyl)ethynyl)pyridin-2-amine. Purify this intermediate by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified TMS-protected amine in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.[8]

-

Final Workup and Isolation: Once the deprotection is complete, concentrate the mixture in vacuo. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are predicted based on the analysis of structurally similar compounds.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative for structural elucidation.

-

Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 6.5-7.5 ppm). They will exhibit a characteristic splitting pattern (a triplet and two doublets) due to spin-spin coupling.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet (δ 4.5-5.5 ppm). The chemical shift can vary depending on the solvent and concentration.

-

Ethynyl Proton (-C≡CH): This proton will appear as a sharp singlet further upfield (δ ~3.0 ppm).

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.

-

Pyridine Carbons: Five distinct signals are expected in the δ 105-160 ppm range. The carbon bearing the amino group (C2) and the carbon bearing the ethynyl group (C6) will be significantly shifted.

-

Alkyne Carbons (-C≡CH): Two signals are expected in the δ 70-90 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: Primary amines show two characteristic sharp bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[12]

-

≡C-H Stretch: The terminal alkyne C-H bond gives a sharp, weak to medium intensity band at approximately 3300 cm⁻¹.[12]

-

C≡C Stretch: The alkyne triple bond stretch appears as a weak but sharp band in the 2100-2150 cm⁻¹ region.

-

N-H Bend: The primary amine scissoring vibration is found in the 1580-1650 cm⁻¹ region.[12]

-

C-N Stretch: The aromatic C-N stretch will appear in the 1250-1335 cm⁻¹ range.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₆N₂), the expected molecular weight is approximately 118.14 g/mol . High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M+H]⁺ at m/z ≈ 119.0604.

Summary of Characterization Data

| Technique | Functional Group | Expected Observation |

| ¹H NMR | Pyridine H's | δ 6.5-7.5 ppm (m) |

| Amine (-NH₂) | δ 4.5-5.5 ppm (br s, 2H) | |

| Ethynyl (-C≡CH) | δ ~3.0 ppm (s, 1H) | |

| ¹³C NMR | Pyridine C's | δ 105-160 ppm (5 signals) |

| Alkyne C's | δ 70-90 ppm (2 signals) | |

| FT-IR (cm⁻¹) | N-H stretch | ~3450, ~3350 (two bands) |

| ≡C-H stretch | ~3300 (sharp) | |

| C≡C stretch | ~2120 (sharp, weak) | |

| N-H bend | ~1620 | |

| C-N stretch | ~1300 | |

| HRMS (ESI) | [M+H]⁺ | Calculated: 119.0604, Found: [Value] |

Safety, Handling, and Storage

This compound and its precursors are hazardous chemicals that must be handled with appropriate precautions.

-

Hazard Identification: Based on related aminopyridine compounds, this substance should be considered toxic if swallowed and potentially fatal in contact with skin.[13] It is expected to cause serious skin and eye irritation and may cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.[15]

-

Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes. Wash hands thoroughly after handling.[13][16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.

-

Spill & First Aid: In case of skin contact, immediately wash with plenty of soap and water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14] If swallowed or inhaled, seek immediate medical attention.[17]

References

- A75706 - SAFETY D

- Safety Data Sheet - 2.

- Supporting Information - H NMR Spectrum of 2a. The Royal Society of Chemistry.

- Designing a safer building block for drug discovery by harnessing visible light. (2018). University of Michigan News.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- SAFETY DATA SHEET - 2-Amino-6-ethylpyridine. Fisher Scientific.

- 2-AMINO-6-ETHYLPYRIDINE synthesis. ChemicalBook.

- Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery.

- Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling.

- Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023).

- Design and synthesis of fused pyridine building blocks for automated library gener

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.

- Different type of amines in FT-IR spectroscopy. (2021). analyzetest.com.

- Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline. Benchchem.

- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal.

- 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum. ChemicalBook.

- This compound. CymitQuimica.

- This compound, 97% Purity, C7H6N2, 1 gram. CP Lab Safety.

- The Versatile Building Block: A Technical Guide to 4-Chloro-5-ethynylpyrimidin-2-amine in Drug Discovery. Benchchem.

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.

- 6-Methylpyridin-2-amine.

- 2-Amino-6-methylpyridine | C6H8N2. PubChem.

- 6-Methylpyridin-2-amine.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.

- Material Safety Data Sheet - Product 2-amino-6-picoline. Alkali Metals Ltd.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- Synthesis method of 2-amino pyridine compounds.

- A mild, catalyst-free synthesis of 2-aminopyridines.

- FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.

- 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.

- 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum. ChemicalBook.

- 2-Pyridinamine, 6-methyl-. NIST WebBook.

- MedChem Highlights. Enamine.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 7. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 11. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum [chemicalbook.com]

- 12. analyzetest.com [analyzetest.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. alkalimetals.com [alkalimetals.com]

- 17. news.umich.edu [news.umich.edu]

An In-depth Technical Guide to 6-Ethynylpyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethynylpyridin-2-amine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both an amino group and an ethynyl group, makes it a valuable and versatile building block for the synthesis of more complex molecules. The amino group provides a site for nucleophilic reactions and hydrogen bonding, while the terminal alkyne is a highly reactive functional group amenable to a variety of coupling reactions, most notably carbon-carbon bond formation.

This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, key properties, and significant applications, with a focus on its role as a precursor in the development of novel therapeutic agents.

Chemical Identity and Properties

A clear definition of the molecule's core attributes is fundamental for any experimental design. The key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 173314-98-2 | [1][2][3] |

| Molecular Formula | C₇H₆N₂ | [2][3] |

| Molecular Weight | 118.14 g/mol | [2][3] |

| IUPAC Name | This compound | [] |

| Synonyms | 6-ethynyl-2-pyridinamine | |

| Physical Form | Solid | |

| Storage | 4°C, protect from light, stored under nitrogen |

Note: Specific experimental data such as melting point and detailed NMR spectra for this compound are not widely reported in peer-reviewed literature. The physical form is based on information from chemical suppliers.

Structural Representation

The structure of this compound is foundational to its reactivity and function.

Caption: 2D Structure of this compound (CAS 173314-98-2).

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound and its analogs is the Sonogashira cross-coupling reaction . This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6]

The synthesis typically proceeds in two main steps:

-

Sonogashira Coupling: A halogenated 2-aminopyridine (e.g., 6-bromo- or 6-iodopyridin-2-amine) is reacted with a protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS group is used to prevent self-coupling of the terminal alkyne.

-

Deprotection: The trimethylsilyl protecting group is removed under basic conditions to yield the terminal alkyne.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol is a representative procedure based on established methods for similar substrates.[7] Researchers should optimize conditions for their specific setup.

Step 1: Synthesis of 6-((Trimethylsilyl)ethynyl)pyridin-2-amine

Caption: Workflow for the Sonogashira coupling of a 6-halopyridin-2-amine.

-

Inert Atmosphere: To a dry Schlenk flask, add the 6-halopyridin-2-amine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.1 eq.). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF or DMF) followed by triethylamine (Et₃N, 2-3 eq.). Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 eq.) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50°C) for 2 to 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalysts. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the purified 6-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 eq.) in a solvent such as methanol or a mixture of THF and methanol.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or a solution of sodium hydroxide, to the mixture.

-

Reaction: Stir the reaction at room temperature for 1 to 4 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Purification: Neutralize the reaction mixture if necessary and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization or column chromatography if needed.

Applications in Drug Discovery

The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets.[8] The addition of an ethynyl group at the 6-position provides a rigid linker and a reactive handle for covalent modification or for extending the molecule into specific binding pockets.

Kinase Inhibitors

A primary application of ethynyl-substituted heterocycles is in the development of kinase inhibitors.[9] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The terminal alkyne of this compound can act as a "warhead" to form a covalent bond with a cysteine residue located near the ATP-binding site of certain kinases, such as those in the ErbB family (e.g., EGFR).[3] This covalent modification leads to irreversible inhibition of the enzyme, which can offer advantages in terms of potency and duration of action compared to reversible inhibitors.

Caption: Mechanism of covalent inhibition of a kinase by an ethynyl-pyridine derivative.

This targeted covalent inhibition strategy has been successfully employed in the design of potent antitumor agents. The 6-ethynylpyridn-2-amine moiety serves as a valuable starting point for synthesizing libraries of compounds to be screened for kinase inhibitory activity.

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for this compound. However, based on the known hazards of related ethynylpyridines and aminopyridines, the following precautions are essential.[5][10][11]

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[5][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if dust or aerosols are generated.

-

-

Fire and Explosion Hazards: Ethynyl compounds can be flammable. Keep away from heat, sparks, open flames, and other sources of ignition.[10][11] Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.[5] For long-term storage, refrigeration and an inert atmosphere are recommended.

-

First Aid:

-

If Inhaled: Move to fresh air.

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

Always consult the Safety Data Sheet provided by the supplier before handling this chemical and perform a thorough risk assessment.

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling reaction makes it an accessible intermediate for research and development. The dual functionality of the amino and ethynyl groups provides a platform for creating diverse molecular architectures, most notably for the development of targeted covalent kinase inhibitors. As research into novel therapeutics continues, the utility of well-designed, reactive fragments like this compound is expected to grow, solidifying its role as a valuable tool for drug discovery professionals.

References

-

Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169. Available at: [Link]

-

Chovatiya, R. J., & Akabari, B. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(84), 11765-11782. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

-

Wood, E. R., et al. (2008). 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. Proceedings of the National Academy of Sciences, 105(8), 2773-2778. Available at: [Link]

-

Sharma, K., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. Available at: [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

-

Hirai, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1735. Available at: [Link]

Sources

- 1. AB514888 | CAS 173314-98-2 – abcr Gute Chemie [abcr.com]

- 2. This compound - CAS:173314-98-2 - Abovchem [abovchem.com]

- 3. molcore.com [molcore.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ekwan.github.io [ekwan.github.io]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to 6-Ethynylpyridin-2-amine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 6-Ethynylpyridin-2-amine in Modern Drug Discovery

This compound, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features—a reactive terminal alkyne and a nucleophilic aminopyridine core—offer versatile handles for the synthesis of complex molecular architectures. The ethynyl group serves as a key functional moiety for engaging in various coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and as a covalent warhead for targeting specific amino acid residues in protein kinases. The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, contributing to target binding through hydrogen bonding and other non-covalent interactions. This guide provides an in-depth overview of the commercial availability, supplier evaluation, and key technical data of this compound, empowering researchers to confidently source and utilize this critical reagent in their research and development endeavors.

Commercial Availability and Supplier Landscape

Sourcing high-quality this compound is the foundational step for any research program. Several chemical suppliers offer this compound, albeit with varying purity levels, available quantities, and documentation. Below is a comparative overview of prominent suppliers.

Table 1: Comparative Supplier Analysis for this compound (CAS: 173314-98-2)

| Supplier | Product Name | Purity | Available Quantities | Additional Notes |

| BLD Pharm | This compound | Varies (check CoA) | Gram to multi-gram scale | Offers access to NMR, HPLC, and LC-MS data. Also lists a hydrochloride salt version. |

| CP Lab Safety | This compound, 97% Purity | 97% | 1 gram | For professional, research, and industrial use only. Not for medical or consumer use.[1] |

| CymitQuimica | This compound | 97% | Milligram to gram scale | Distributes for Fluorochem. |

| MolCore | This compound | ≥ 98% | Inquire for quantities | Specializes in API intermediates for pharmaceutical and research industries. |

| Abovchem | This compound | Varies (check CoA) | Inquire for quantities | Provides basic product information. |

Expert Insight on Supplier Selection: When selecting a supplier, it is imperative to look beyond the listed purity. Requesting a lot-specific Certificate of Analysis (CoA) is crucial to verify the identity and purity of the compound through methods such as NMR, LC-MS, and HPLC. For applications in drug discovery, particularly in lead optimization and preclinical studies, sourcing from a supplier with a strong track record in providing high-purity, well-characterized compounds, such as MolCore, is advisable. For initial screening or synthetic route development, suppliers like BLD Pharm or CymitQuimica may offer a cost-effective option.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Table 2: Physicochemical and Spectroscopic Profile of this compound

| Property | Value | Source |

| CAS Number | 173314-98-2 | N/A |

| Molecular Formula | C₇H₆N₂ | N/A |

| Molecular Weight | 118.14 g/mol | N/A |

| Appearance | Off-white to yellow solid (typical) | Supplier Data |

| Purity | ≥97% (typical) | Supplier Data |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C[2] | BLD Pharm[2] |

| ¹H NMR | Predicted: Chemical shifts for aromatic protons and the ethynyl proton. | General Chemical Knowledge |

| ¹³C NMR | Predicted: Chemical shifts for aromatic and alkynyl carbons. | General Chemical Knowledge |

| IR Spectroscopy | Characteristic Absorptions: N-H stretches (~3300-3500 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100-2260 cm⁻¹), C-N stretch (~1250-1335 cm⁻¹), and N-H bend (~1580-1650 cm⁻¹)[3]. | IR Spectroscopy Principles[3] |

| Mass Spectrometry | Expected m/z: [M+H]⁺ ≈ 119.06 | N/A |

Workflow for Incoming Quality Control:

Caption: Quality control workflow for incoming this compound.

Synthetic Considerations and Methodologies

Conceptual Synthetic Protocol:

-

Starting Material: A suitable starting material would be a 2-amino-6-halopyridine (e.g., 2-amino-6-bromopyridine).

-

Sonogashira Coupling: The halo-aminopyridine would be reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent like THF or DMF.

-

Deprotection: The resulting 2-amino-6-(trimethylsilylethynyl)pyridine is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol to remove the trimethylsilyl protecting group and yield the final product, this compound.

Diagram of a Plausible Synthetic Pathway:

Caption: A plausible synthetic route to this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The unique bifunctional nature of this compound makes it a highly attractive scaffold for the design of targeted therapeutics, particularly kinase inhibitors. The terminal alkyne can act as a covalent warhead, forming an irreversible bond with a cysteine residue within the ATP-binding pocket of a target kinase. This covalent modification can lead to prolonged target engagement and enhanced potency.

Ethynyl-substituted heterocyclic compounds, including those with pyridine and pyrimidine cores, have been successfully employed as covalent modifiers of ErbB family kinases. For instance, research has shown that 6-ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines can form covalent adducts with a conserved cysteine residue in the EGFR kinase domain[4][5]. This validates the utility of the ethynyl group as a reactive moiety for covalent inhibition. The 2-aminopyridine portion of the molecule can be readily derivatized to introduce various substituents that can be tailored to optimize binding affinity and selectivity for the target kinase.

Recent studies have highlighted the potential of 6-amino pyridine derivatives as potent dual inhibitors of GSK-3β and CK-1δ, kinases implicated in the pathology of Alzheimer's disease. Molecular docking studies of these compounds have shown that the 6-amino pyridine ring forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase active site.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Recommended storage is at 2-8°C.

-

In case of exposure:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a strategically important building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. Its commercial availability from a range of suppliers provides researchers with accessible starting material. However, careful supplier vetting and in-house quality control are paramount to ensure the integrity of research outcomes. This guide has provided a comprehensive overview of the key technical aspects of this compound, from sourcing and characterization to its application and safe handling. By leveraging this information, researchers and drug development professionals can effectively incorporate this versatile molecule into their discovery pipelines, accelerating the development of next-generation medicines.

References

-

CP Lab Safety. This compound, 97% Purity, C7H6N2, 1 gram. Available at: [Link]

-

Wood, E. R. et al. (2008). 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. Proceedings of the National Academy of Sciences, 105(7), 2773–2778. Available at: [Link]

-

Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). Bioorganic Chemistry, 159, 108409. Available at: [Link]

-

National Center for Biotechnology Information. 6-ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. Available at: [Link]

-

Chemistry LibreTexts. IR: amines. Available at: [Link]

-

CP Lab Safety. This compound, 97% Purity, C7H6N2, 1 gram. Available at: [Link]

Sources

- 1. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR [m.chemicalbook.com]

- 2. chemdmart.com [chemdmart.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Profiling of 6-Ethynylpyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Ethynylpyridin-2-amine is a heterocyclic amine containing a reactive ethynyl group, positioning it as a valuable building block in medicinal chemistry and materials science. Its utility in complex synthetic routes, particularly in the development of kinase inhibitors and other targeted therapeutics, is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical framework for researchers and drug development professionals to characterize the aqueous and organic solubility of this compound, establish its intrinsic stability, and predict its degradation pathways. We will detail field-proven experimental protocols, explain the causality behind methodological choices, and provide a roadmap for generating the robust data required for successful downstream applications, from reaction optimization to pre-formulation.

Introduction: The "Why" of Physicochemical Characterization

In drug discovery and development, the journey from a promising molecule to a viable drug candidate is paved with data. Among the most critical early-stage data points are solubility and stability. Poor solubility can lead to erratic results in biological assays, low bioavailability, and significant formulation challenges, ultimately causing the failure of an otherwise potent compound.[1][2] Similarly, an unstable molecule can degrade during synthesis, purification, storage, or administration, resulting in loss of efficacy and the potential formation of toxic impurities.

This compound, with its polar 2-aminopyridine core and reactive terminal alkyne, presents a unique profile. The amino group and pyridine nitrogen offer sites for hydrogen bonding, influencing solubility, while the electron-rich ethynyl group is a potential site for oxidative or nucleophilic attack. Therefore, a systematic evaluation of its properties is not merely a data-gathering exercise; it is a critical risk-mitigation strategy. This document provides the scientific rationale and detailed methodologies for conducting this essential characterization.

Core Physicochemical Properties

A baseline understanding of a molecule's computed properties provides a starting point for experimental design. These values help in selecting appropriate analytical techniques and anticipating potential challenges.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | PubChem[3] |

| Molecular Weight | 118.14 g/mol | PubChem[3] |

| XLogP3-AA (LogP) | 0.9 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| pKa (Predicted) | ~7 (for pyridinium ion) | General Pyridine Chemistry |

The positive LogP value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates that solubility in polar solvents is also likely.

Comprehensive Solubility Profiling

Solubility determines how a compound will behave in both in vitro assays and in vivo systems. It is crucial to distinguish between two key types of solubility: kinetic and thermodynamic.[4]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates in an aqueous buffer. This mimics the conditions of many high-throughput screening assays.[1][5]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. This value is critical for formulation development and predicting oral absorption.[5][6]

Figure 1: Decision workflow for selecting and executing the appropriate solubility assay.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard.[1][2]

Causality: Using the solid form of the compound directly and allowing it to equilibrate over an extended period (e.g., 24 hours) ensures that the measurement reflects the true saturation point, overcoming the supersaturation artifacts often seen in kinetic assays.[6] This is essential for predicting behavior in the GI tract and for developing stable liquid formulations.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess should be visually apparent.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand for 1 hour for coarse settling. Then, filter the supernatant through a 0.45 µm PVDF filter to remove undissolved solids. Self-Validation: The presence of visible solid pellet post-centrifugation confirms that the initial amount was in excess, a prerequisite for a valid measurement.

-

Quantification:

Predicted Solubility Profile

While experimental data is required, a predicted profile can be constructed based on the properties of similar aminopyridine compounds.[8][9][10] This serves as a hypothesis for experimental work.

| Solvent System | Predicted Solubility | Rationale |

| DMSO, DMF | High | Aprotic polar solvents capable of disrupting crystal lattice forces and solvating the molecule effectively. |

| Methanol, Ethanol | Moderate to High | Polar protic solvents that can act as both hydrogen bond donors and acceptors. |

| Acetonitrile | Moderate | Polar aprotic solvent, generally a good solvent for many organic molecules. |

| Ethyl Acetate, Acetone | Low to Moderate | Solvents of intermediate polarity; solubility will depend on the balance between the polar amine and nonpolar ethynyl/pyridine backbone.[9] |

| Water / PBS (pH 7.4) | Low to Moderate | The amino group will be partially protonated, enhancing solubility, but the overall molecule retains significant nonpolar character. |

| Hexanes, Heptane | Very Low | Nonpolar solvents are unlikely to effectively solvate the polar aminopyridine moiety. |

Intrinsic Stability and Degradation Pathway Elucidation

Stability testing is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug substances.[11][12] It involves subjecting the compound to harsh conditions—a process known as forced degradation or stress testing—to deliberately induce decomposition.[13]

Causality: The purpose of forced degradation is threefold:

-

To identify likely degradation products that could form under normal storage conditions.

-

To understand the degradation pathways and intrinsic stability of the molecule.[14]

-

To develop and validate a "stability-indicating" analytical method that can resolve the parent compound from all significant degradants.[13]

Potential Degradation Pathways

The structure of this compound suggests several potential routes of degradation based on general principles of pyridine and alkyne chemistry.[15][16]

Figure 3: Integrated workflow for stability assessment, from forced degradation to long-term studies.

Summary and Recommendations

A thorough understanding of the solubility and stability of this compound is fundamental to its successful application. This guide outlines a systematic, industry-standard approach to generating this critical data package.

Key Recommendations:

-

Prioritize Thermodynamic Solubility: While kinetic solubility is useful for early screening, thermodynamic data is essential for all late-stage development and formulation activities.

-

Conduct a Comprehensive Forced Degradation Study: This is non-negotiable for identifying liabilities and developing a robust analytical method capable of ensuring quality control.

-

Anticipate Key Liabilities: Based on its structure, pay close attention to potential oxidation of the pyridine ring and hydration or polymerization of the ethynyl group.

-

Handling and Storage: Based on the expected profile, this compound should be stored in well-sealed containers, protected from light, and kept in a cool, dry environment. For solutions, buffered aqueous media should be used with caution and assessed for short-term stability before use in assays.

By following the principles and protocols outlined herein, researchers can build a comprehensive data package that de-risks the use of this compound and accelerates the development of novel chemical entities.

References

- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Enamine. Aqueous Solubility Assay. Enamine.

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Slideshare. Ich guidelines for stability studies.

- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.

- ICH. Q1A(R2) Guideline. ICH.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- Benchchem.

- Shiaris, M. P., & Sayler, G. S. (1982). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.

- Li, L., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.

- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment.

- Kumar, V., & Singh, R. (2016).

- ATSDR. ANALYTICAL METHODS for Pyridine. Agency for Toxic Substances and Disease Registry.

- ATSDR. ANALYTICAL METHODS for 2,4,6-trinitrotoluene. Agency for Toxic Substances and Disease Registry.

- Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- El-Sheshtawy, H. S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E.

- PubChem. 5-Ethynylpyridin-2-amine.

- Thermo Fisher Scientific.

- Orser, C. S., & Lange, C. C. (1994).

- He, G., et al. (2007). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.

- EPA. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.

- Stolarczyk, E. U., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences.

- Chen, S., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.

- Chen, J., et al. (2020). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.

- Zhang, D., et al. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. mSystems.

- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.

- Kim, H., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Molecules.

- Zhang, C., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics.

- MilliporeSigma. Common Solvents Used in Organic Chemistry: Table of Properties.

- PubChem. 2-Amino-6-methylpyridine.

- ChemicalBook. (2025). 2-Amino-6-methylpyridine.

- TCI. 2-Amino-6-methylpyridine. Tokyo Chemical Industry.

Sources

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. 5-Ethynylpyridin-2-amine | C7H6N2 | CID 21954827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. ovid.com [ovid.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A-In-depth Technical Guide on the Potential Reactivity of 6-Ethynylpyridin-2-amine's Functional Groups

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 6-Ethynylpyridin-2-amine, a versatile building block in medicinal chemistry and materials science. The molecule's rich chemistry is dictated by the interplay of its three key functional components: a terminal ethynyl group, an exocyclic primary amino group, and a pyridine ring. This document will explore the characteristic reactions of each functional group, supported by mechanistic insights and established experimental protocols. Particular attention will be given to the synergistic and sometimes competing reactivities that arise from the unique electronic and steric environment of the molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their respective fields.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a heteroaromatic compound featuring a pyridine core substituted with a terminal alkyne at the 6-position and a primary amine at the 2-position.[1] This strategic arrangement of functional groups imparts a unique reactivity profile, making it a valuable synthon for the construction of complex molecular architectures.

The pyridine ring, being an electron-deficient heterocycle, influences the reactivity of its substituents. The nitrogen atom in the ring deactivates the aromatic system towards electrophilic substitution. Conversely, the amino group at the 2-position is a strong electron-donating group, which can modulate the electronic properties of the pyridine ring and influence the reactivity of the ethynyl group. The terminal alkyne is characterized by its sp-hybridized carbons, which confer high electron density and exceptional chemical reactivity, making it a prime candidate for a variety of addition and coupling reactions.[2]

Reactivity of the Ethynyl Group: A Gateway to Molecular Complexity

The terminal alkyne is arguably the most versatile functional group in this compound, participating in a wide array of transformations that are fundamental to modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products.[3]

Mechanism: The reaction mechanism is generally understood to involve two interconnected catalytic cycles, one for palladium and one for copper.[5][3] The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The final step is the reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: A General Procedure for Sonogashira Coupling

-

To a solution of this compound and an aryl halide in a suitable solvent (e.g., THF, DMF, or an amine solvent), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).

-

Add a base, typically an amine such as triethylamine or diisopropylethylamine, which also serves as the solvent in some cases.

-

Stir the reaction mixture at room temperature or with heating until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is worked up by removing the solvent, partitioning between an organic solvent and water, and purifying the product by column chromatography.

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylethylamine |

| Solvent | THF, DMF, Amine |

| Temperature | Room Temperature to Reflux |

Click Chemistry: The Azide-Alkyne Huisgen Cycloaddition

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[7][8][9] This reaction is exceptionally reliable and tolerant of a wide range of functional groups and reaction conditions, including aqueous environments.[9]

Mechanism: The CuAAC reaction proceeds through a mechanism involving the formation of a copper acetylide, which then reacts with the azide in a stepwise manner to form the triazole ring. This catalytic cycle is significantly faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.

Experimental Protocol: A General Procedure for CuAAC

-

Dissolve the this compound and the azide partner in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

-

Add a source of copper(I), which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[8]

-

A stabilizing ligand for the copper(I), such as TBTA or THPTA, is often included to prevent catalyst disproportionation and improve reaction efficiency.[8]

-

Stir the reaction at room temperature. The reaction is typically complete within a few hours.

-

The product can often be isolated by simple filtration or extraction.

Diagram 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: General workflow for the CuAAC reaction.

Other Reactions of the Terminal Alkyne

The terminal alkyne of this compound can also undergo a variety of other transformations, including:

-

Hydration: In the presence of a mercury(II) catalyst, terminal alkynes can be hydrated to form methyl ketones.[10][11]

-

Hydroboration-Oxidation: This two-step process provides the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde.[11]

-

Deprotonation and Alkylation: The terminal proton of the alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base like sodium amide to form an acetylide anion.[11] This nucleophilic anion can then react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond.[11][12]

Reactivity of the 2-Amino Group: A Nucleophilic Center

The primary amino group at the 2-position of the pyridine ring is a key nucleophilic center and can participate in a variety of reactions.[13]

N-Alkylation

The amino group can be alkylated using various alkylating agents. Direct alkylation with alkyl halides can sometimes lead to over-alkylation.[14] More controlled mono-alkylation can be achieved through reductive amination with aldehydes or ketones, or by using specific catalytic systems. For instance, N-alkylation of 2-aminopyridines with 1,2-diketones can be catalyzed by BF₃·OEt₂.[15] Another mild method involves the use of a carboxylic acid and sodium borohydride.

N-Acylation

The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. Studies on the acetylation of aminopyridines with acetic anhydride indicate that the reaction proceeds via direct acylation of the exocyclic amino nitrogen.[16]

Experimental Protocol: A General Procedure for N-Acylation

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine).

-

Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

A base such as pyridine or triethylamine is typically added to neutralize the acid byproduct.

-

Stir the reaction at room temperature until completion.

-

The reaction is then quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent and purified by crystallization or column chromatography.

Diagram 2: N-Acylation of this compound

Caption: A simplified workflow for the N-acylation reaction.

Reactivity of the Pyridine Ring: Electrophilic and Nucleophilic Substitution

The pyridine ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the strongly activating amino group at the 2-position directs electrophiles to the 3- and 5-positions. The kinetics of bromination of 2-aminopyridines have been studied, confirming that the reaction occurs on the free base.

Nucleophilic Aromatic Substitution

The pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. However, in this compound, the presence of the amino group makes direct nucleophilic substitution on the ring less common without prior modification.

Synergistic and Competing Reactivity

The proximity of the functional groups in this compound can lead to interesting synergistic effects or competing reaction pathways. For example, in metal-catalyzed reactions, both the amino group and the pyridine nitrogen can act as ligands, potentially influencing the catalytic cycle. The choice of reaction conditions is therefore crucial to achieve the desired regioselectivity and chemoselectivity.

Conclusion

This compound is a highly versatile molecule with a rich and diverse reactivity profile. The terminal alkyne provides a handle for a wide range of powerful C-C and C-heteroatom bond-forming reactions, while the amino group offers a site for nucleophilic transformations. Understanding the individual and combined reactivity of these functional groups is key to successfully employing this valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

Click chemistry - Wikipedia. (URL: [Link])

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (URL: [Link])

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (URL: [Link])

-

Click Chemistry (Azide / alkyne reaction) - Interchim. (URL: [Link])

-

Azide-alkyne Huisgen cycloaddition - Wikipedia. (URL: [Link])

-

Sonogashira Coupling - BYJU'S. (URL: [Link])

-

Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

-

Alkyne Reactivity - MSU chemistry. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025-01-14). (URL: [Link])

-

2-Aminopyridine - Wikipedia. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Mechanisms for the acetylation of aminopyridines | Australian Journal of Chemistry. (1978-08-01). (URL: [Link])

-

10.8: Alkynes - Chemistry LibreTexts. (2021-12-15). (URL: [Link])

-

Reactions of Alkynes - Organic Chemistry Tutor. (URL: [Link])

-

The Sonogashira coupling reaction mechanism. - ResearchGate. (URL: [Link])

-

Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones | The Journal of Organic Chemistry - ACS Publications. (2022-11-09). (URL: [Link])

-

Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. (2026-01-14). (URL: [Link])

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])

-

2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. (URL: [Link])

-

A Facile N-Monoalkylation of Aminopyridines - ResearchGate. (2025-08-07). (URL: [Link])

-

Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines - American Chemical Society. (URL: [Link])

-

The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])

-

The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

-

Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (URL: [Link])

-

N-alkylation of 2-pyridyl amine with arylmethyl alcohols - ResearchGate. (URL: [Link])

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (2025-08-06). (URL: [Link])

-

The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

-

Acylation of Aminopyridines and Related Compounds with Endic Anhydride - ResearchGate. (2025-11-04). (URL: [Link])

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010-10-06). (URL: [Link])

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (URL: [Link])

-

Nucleophilicities of Amines, Amino Acids and Pyridines. (URL: [Link])

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023-08-02). (URL: [Link])

-

Nucleophilicities of Primary and Secondary Amines in Water | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

-

Cross-coupling reaction - Wikipedia. (URL: [Link])

-

Easy Access to 2-Aminopyridines - GalChimia. (2020-12-04). (URL: [Link])

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. byjus.com [byjus.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. nobelprize.org [nobelprize.org]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. broadpharm.com [broadpharm.com]

- 9. interchim.fr [interchim.fr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Alkyne Reactivity [www2.chemistry.msu.edu]

- 13. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 14. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Exploration of 6-Ethynylpyridin-2-amine Derivatives for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-ethynylpyridin-2-amine scaffold has emerged as a significant "privileged structure" in modern medicinal chemistry. Its unique combination of a hydrogen bond-donating amino group, a hydrogen bond-accepting pyridine nitrogen, and a versatile ethynyl group for further functionalization makes it an ideal starting point for the development of highly specific and potent modulators of biological targets. This guide provides an in-depth exploration of this chemical core, focusing on its synthesis, key derivatives, and its prominent role in the discovery of novel kinase inhibitors for applications in oncology and neurodegenerative diseases. We will delve into the causality behind experimental designs, provide validated protocols, and outline future directions for this promising class of compounds.

The this compound Core: A Privileged Scaffold in Drug Discovery

The 2-aminopyridine moiety is a cornerstone in the design of kinase inhibitors. Its structure is a bioisostere of adenine, allowing it to mimic the binding of ATP to the hinge region of the kinase domain, a critical interaction for inhibitory activity.[1][2] The introduction of an ethynyl group at the 6-position provides a rigid, linear linker that can be used to explore deeper regions of the ATP-binding pocket or to attach additional pharmacophores through well-established click chemistry or Sonogashira coupling reactions. This strategic combination of features makes the this compound scaffold a powerful tool for generating libraries of targeted therapeutic agents.

Derivatives of this and related aminopyridine scaffolds have shown potent activity against a range of important biological targets, including:

-

Protein Kinases: Crucial enzymes in cell signaling pathways whose deregulation is a hallmark of cancer.[1][2] Targets include DNA-dependent Protein Kinase (DNA-PK), Glycogen Synthase Kinase 3β (GSK-3β), Casein Kinase-1δ (CK-1δ), Aurora kinases, and Monopolar Spindle 1 (MPS1).[2][3][4]

-

Neurodegenerative Targets: Compounds based on related aminopyridine structures are being investigated for imaging α-synuclein aggregates in Parkinson's disease.[5][6]

-

Other CNS Receptors: Derivatives have also been explored as agonists for serotonin receptors, highlighting the scaffold's versatility.[7]

Synthesis and Derivatization Strategies

The synthesis of this compound derivatives typically involves a multi-step process, beginning with a suitably substituted pyridine ring. A common and effective strategy is the Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological screening of novel derivatives.

Caption: General workflow from synthesis to initial biological evaluation.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a hypothetical derivative, N-(4-phenoxyphenyl)-6-ethynylpyridin-2-amine, via Sonogashira coupling followed by a Buchwald-Hartwig amination. This approach allows for significant molecular diversity.

Part A: Sonogashira Coupling to Synthesize this compound

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-6-bromopyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent oxidative side reactions and catalyst degradation.

-

Solvent and Reagents: Add anhydrous triethylamine (3.0 eq) and anhydrous THF as the solvent. To this stirring mixture, add ethynyltrimethylsilane (1.2 eq) dropwise. The triethylamine acts as both a solvent and a base to neutralize the HBr formed during the reaction.

-

Reaction: Heat the mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Deprotection: Once the starting material is consumed, cool the reaction to room temperature. Add potassium carbonate (3.0 eq) and methanol. Stir for 2-4 hours to remove the trimethylsilyl (TMS) protecting group.

-

Workup and Purification: Remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Part B: Buchwald-Hartwig Amination for N-Arylation

-

Reaction Setup: To an oven-dried flask, add the synthesized this compound (1.0 eq), 1-bromo-4-phenoxybenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), X-Phos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Establish an inert atmosphere as described in Part A, Step 2. The palladium catalyst and phosphine ligand are air-sensitive.

-

Solvent and Reaction: Add anhydrous toluene as the solvent. Heat the reaction mixture to 100°C and stir for 8-12 hours, monitoring by TLC.

-

Workup and Purification: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to yield N-(4-phenoxyphenyl)-6-ethynylpyridin-2-amine.

Key Biological Targets and Signaling Pathways

The primary utility of this scaffold has been in the development of kinase inhibitors. Kinases are critical nodes in signaling pathways that control cell growth, differentiation, and survival.[1] Their mutation or overexpression can lead to uncontrolled cell proliferation, a hallmark of cancer.

Targeting the DNA Damage Response Pathway

A key target for aminopyridine-based inhibitors is DNA-dependent Protein Kinase (DNA-PK).[3] DNA-PK is a central player in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks. In cancer therapy, inhibiting DNA-PK can prevent cancer cells from repairing the DNA damage caused by radiation, thus sensitizing them to treatment.

Caption: Inhibition of the DNA-PK signaling pathway by a derivative.

Structure-Activity Relationship (SAR) and Data

The potency and selectivity of these inhibitors are highly dependent on the substituents attached to the core scaffold. By systematically modifying the structure, researchers can optimize binding affinity and pharmacokinetic properties.

| Compound ID | Core Scaffold | R¹ Substitution (at N²) | Target Kinase | IC₅₀ (nM) | Reference |

| Cmpd-1 | 3-Aminopyridin-2-one | Pyridin-4-yl | MPS1 | 1800 | [2] |

| Cmpd-2 | 3-Aminopyridin-2-one | Pyridin-4-yl | Aurora A | 7900 | [2] |

| Cmpd-3 | Imidazo[4,5-c]pyridin-2-one | Substituted Aniline | DNA-PK | <10 | [3] |

| Cmpd-4 | 6-Aminopyridine | Clubbed Heterocycle | GSK-3β | 770 | [4] |

| Cmpd-5 | 6-Aminopyridine | Clubbed Heterocycle | CK-1δ | 570 | [4] |

This table is illustrative, combining data from related aminopyridine scaffolds to demonstrate SAR principles.

The data indicates that even small changes, such as moving from a pyridinone to an imidazopyridinone core, can dramatically impact potency and target selectivity.[2][3] The addition of larger, substituted aryl groups to the amino function is a common strategy to enhance potency by forming additional interactions within the kinase binding site.[3][8]

Protocols for Biological Evaluation

Once synthesized and purified, novel derivatives must be evaluated for biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models.

Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)

This protocol provides a framework for determining a compound's IC₅₀ value against a target kinase.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Prepare the Kinase Buffer, containing HEPES, MgCl₂, EGTA, and Brij-35.

-

Dilute the target kinase (e.g., DNA-PK) and the Alexa Fluor™ 647-labeled tracer in the Kinase Buffer.

-

Dilute the Europium (Eu)-labeled anti-tag antibody in the Kinase Buffer.

-

-

Assay Procedure:

-

Add 2.5 µL of the compound serial dilution to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted kinase solution to all wells.

-

Add 2.5 µL of the diluted tracer solution.

-

Add 2.5 µL of the Eu-antibody solution.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

-

Calculate the emission ratio (665/615).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer.

-

Protocol: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

-